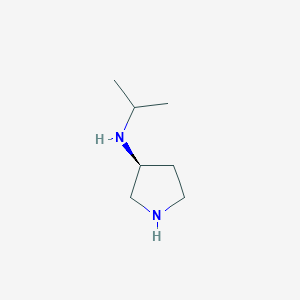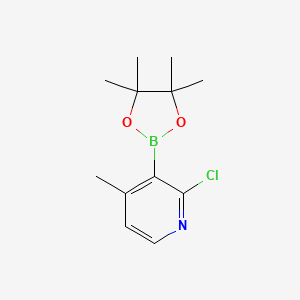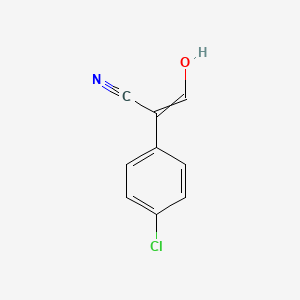
3-(4-Hydroxy-3-methoxyphenyl)-2-methylprop-2-enoic acid
Übersicht
Beschreibung
3-(4-Hydroxy-3-methoxyphenyl)-2-methylprop-2-enoic acid is a phenolic compound known for its antioxidant properties and potential health benefits. It is a derivative of cinnamic acid and is commonly found in various plants, including coffee, tea, and certain fruits.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the esterification of 4-hydroxy-3-methoxybenzoic acid with methacrylic acid in the presence of a strong acid catalyst.
Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to maximize yield and purity. This may include using specific solvents, temperature control, and purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various derivatives, including quinones.
Reduction: Reduction reactions can lead to the formation of hydroxylated or methoxylated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Hydroxylated or methoxylated derivatives.
Substitution Products: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an antioxidant in polymer stabilization and as a reagent in organic synthesis.
Biology: Investigated for its anti-inflammatory and anticancer properties.
Medicine: Explored for its potential to improve cognitive function and metabolic health.
Industry: Utilized in the food and beverage industry for its antioxidant properties.
Wirkmechanismus
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, which can damage cells and tissues. The molecular targets and pathways involved include various signaling pathways related to inflammation and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Caffeic Acid: Another phenolic acid with similar antioxidant properties.
Ferulic Acid: A close structural analog with similar biological activities.
Sinapic Acid: Another hydroxycinnamic acid derivative with antioxidant and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-2-methylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(11(13)14)5-8-3-4-9(12)10(6-8)15-2/h3-6,12H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOAZFMXZXWRHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695666 | |
| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-methylprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99865-71-1 | |
| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-methylprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-C]pyridine](/img/structure/B1502045.png)
![ethyl (1R,2S)-1-([[(1R,2R,4R)-2-[hex-5-en-1-yl(methyl)carbamoyl]-4-[[2-(4-isopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl]oxy]cyclopentyl]-carbonyl]amino)-2-vinylcyclopropanecarboxylate](/img/structure/B1502047.png)
![N-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxamide](/img/structure/B1502048.png)

![15,22,24-Trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(24),6,8,10,16,20,22-heptaen-13-yl 1-[(cyclohex-1-ene-1-carbonyl)amino]cyclopropane-1-carboxylate](/img/structure/B1502052.png)

![tert-Butyl 4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazine-1-carboxylate](/img/structure/B1502063.png)

![2-Aminomethyl-hexahydro-furo[2,3-c]pyrrole-5-carboxylic acid tert-butyl ester](/img/structure/B1502065.png)
![3-(4-Methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-C]pyridine](/img/structure/B1502068.png)

